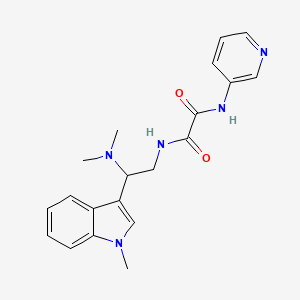

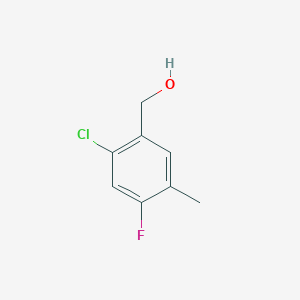

(2-Chloro-4-fluoro-5-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available literature .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

(2-Chloro-4-fluoro-5-methylphenyl)methanol is involved in innovative synthetic routes, demonstrating the utility in organic chemistry for constructing complex molecular architectures. For example, its derivatives have been synthesized through palladium-catalyzed C-H halogenation reactions, showing advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Additionally, its role in the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates highlights its potential in developing decontamination methodologies for toxic byproducts (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).

Chemical Rearrangements and Syntheses

The compound also finds application in the rearrangement processes to create novel methanopyrrolidine alcohols and fluorides, showcasing its versatility in organic synthesis. These processes are facilitated by agents like Selectfluor and Deoxo-Fluor, enabling the preparation of structurally diverse compounds (Grant R Krow et al., 2004).

Crystallography and Material Science

In material science, the detailed crystal structure analysis of derivatives related to this compound, such as nuarimol, provides insights into molecular interactions and assembly. The study on nuarimol shows how hydrogen bonding and π-interactions contribute to the stability and formation of crystal networks, which is crucial for the development of materials and drugs (Gihaeng Kang et al., 2015).

Methanolysis and Environmental Applications

The kinetics of methanolysis reactions involving this compound derivatives underline their significance in environmental chemistry, particularly in strategies for the decontamination of hazardous substances. The La3+-catalyzed methanolysis study indicates a promising pathway for breaking down toxic organophosphorus compounds efficiently (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(2-chloro-4-fluoro-5-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGXSVRJVFABPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)